![molecular formula C15H16ClN3O3 B5657405 1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5657405.png)
1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine, often involves alkylation, acidulation, and reduction of nitro groups, followed by diazotization, substitution, and hydrolysis steps. These processes result in various pharmaceutical intermediates with yields varying around 48.2% to 53.3% (Quan, 2006) (Li Ning-wei, 2006).
Molecular Structure Analysis
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, to form products with potential biological activity. These reactions are influenced by factors such as reagent molar ratios, reaction temperatures, and the nature of substituents (Dong Chuan-min, 2014).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14-5-6-15(22-14)19(20)21/h1-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKDJIZLRFMCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202279 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine |
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